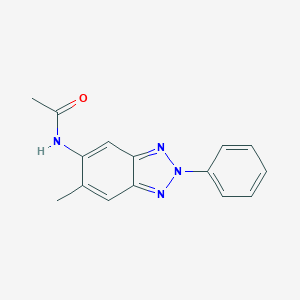
N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide, commonly known as MBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzotriazole family, which is known for its unique properties and diverse applications.
科学的研究の応用
MBTA has been extensively studied for its potential applications in various fields, including photovoltaics, fluorescent sensors, and organic light-emitting diodes. It has been shown to exhibit excellent photophysical properties, including high fluorescence quantum yield and good thermal stability, making it an ideal candidate for use in these applications. MBTA has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of MBTA is not fully understood, but it is believed to interact with cellular signaling pathways involved in cell growth and proliferation. MBTA has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
MBTA has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and neuroprotective effects. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MBTA is its ease of synthesis and purification, making it a readily available compound for scientific research. It also exhibits excellent photophysical properties, making it an ideal candidate for use in various applications. However, one of the limitations of MBTA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving MBTA. One potential area of research is the development of new applications for MBTA in the fields of photovoltaics and organic light-emitting diodes. Another area of research is the investigation of the anti-cancer activity of MBTA and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of MBTA and its biochemical and physiological effects.
合成法
The synthesis of MBTA involves the reaction of 6-methyl-2-phenylbenzotriazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The synthesis of MBTA is a relatively simple process and can be easily scaled up for large-scale production.
特性
分子式 |
C15H14N4O |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
N-(6-methyl-2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-10-8-14-15(9-13(10)16-11(2)20)18-19(17-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,20) |
InChIキー |
QUSJUYGHRCPKQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=CC=C3 |
溶解性 |
4.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)

![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)

![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)


![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)
